

preparing GNE-8505 stock solution from powder

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Compound of Interest

Compound Name: GNE-8505

Cat. No.: B11927553

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Application Notes and Protocols for G-8505

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-8505 is a potent and orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).^{[1][2][3]} As a key regulator of neuronal degeneration, DLK represents a significant therapeutic target in various neurodegenerative diseases.^{[3][4]} **GNE-8505**'s inhibitory action on DLK prevents the phosphorylation of downstream targets like c-Jun, offering a valuable tool for studying neuroprotective mechanisms in models of diseases such as Amyotrophic Lateral Sclerosis (ALS) and optic nerve crush.^{[3][4][5]} These application notes provide detailed protocols for the preparation of **GNE-8505** stock solutions and an overview of its mechanism of action.

Physicochemical and Solubility Data

Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative data for **GNE-8505**.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₄ F ₃ N ₅ O	[1][2][5]
Molecular Weight	419.44 g/mol	[1][2][6]
Appearance	White to off-white solid	[1][7]
Purity	≥98%	[5]
Solubility in DMSO	100 mg/mL (238.41 mM)	[1][2][8]
Solubility in Acetonitrile	Slightly soluble (0.1-1 mg/mL)	[5]

Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility, and ultrasonication may be required.[1][8][9]

Experimental Protocols

Preparation of a 10 mM GNE-8505 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **GNE-8505** in Dimethyl Sulfoxide (DMSO).

Materials:

- **GNE-8505** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or vials (amber or covered in foil)
- Calibrated analytical balance
- Pipettors and sterile, filtered pipette tips
- Vortex mixer
- Ultrasonic bath

Procedure:

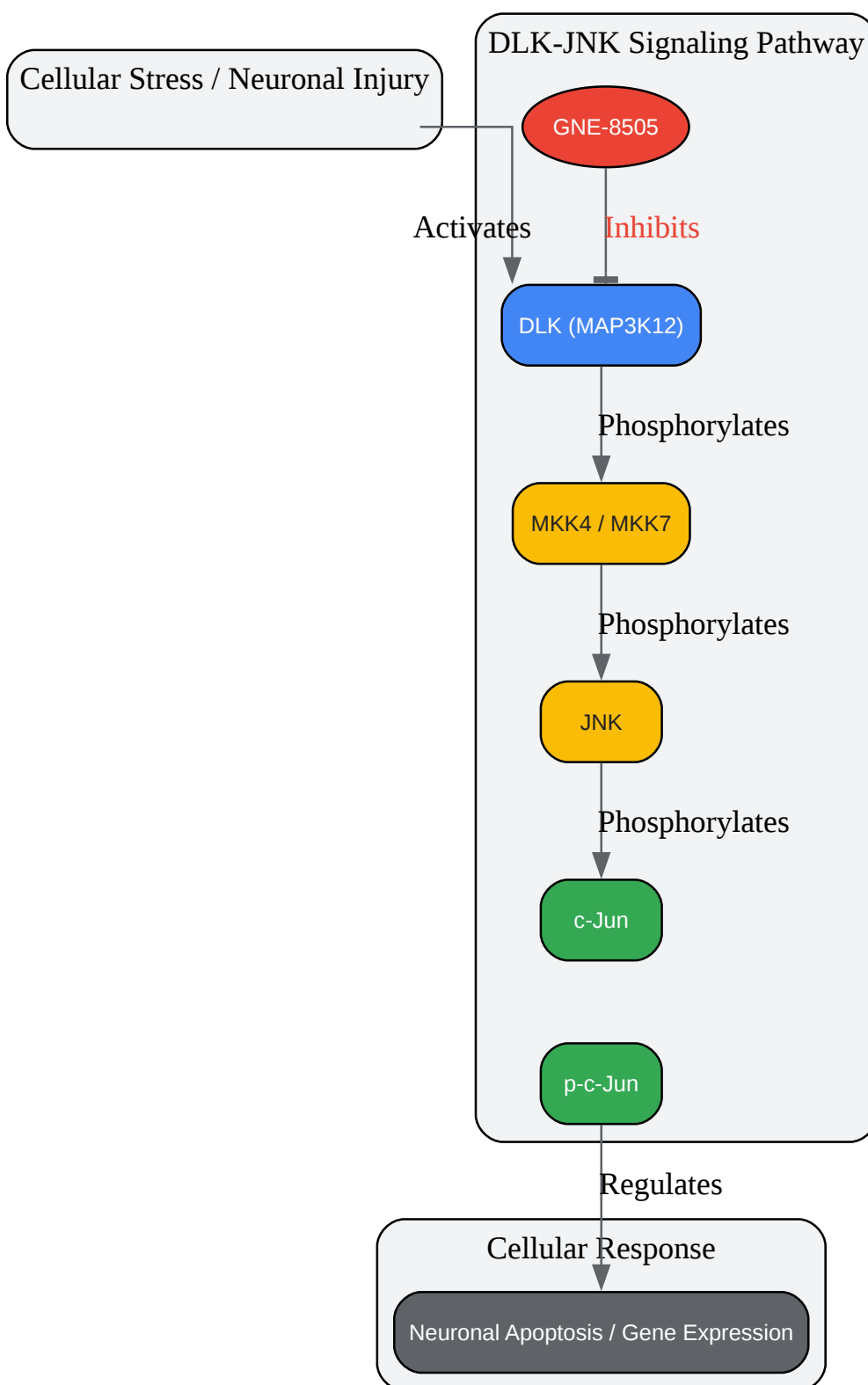
- Equilibrate **GNE-8505** Powder: Allow the vial of **GNE-8505** powder to warm to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Weigh **GNE-8505**: Carefully weigh out the desired amount of **GNE-8505** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.194 mg of **GNE-8505**.
 - Calculation: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass} = 10 \text{ mM} \times 0.001 \text{ L} \times 419.44 \text{ g/mol} = 4.194 \text{ mg}$
- Add DMSO: Add the calculated volume of DMSO to the vial containing the **GNE-8505** powder. To prepare a 10 mM stock solution from 4.194 mg of **GNE-8505**, add 1 mL of DMSO.
- Dissolve the Compound:
 - Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
 - If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. [\[1\]](#)[\[8\]](#)[\[9\]](#) Visually inspect the solution to ensure there are no visible particles.
- Aliquot and Store:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)
 - Avoid repeated freeze-thaw cycles.[\[1\]](#)

Stock Solution Preparation Table for Common Concentrations

Desired Concentration	Mass of GNE-8505 for 1 mL	Mass of GNE-8505 for 5 mL	Mass of GNE-8505 for 10 mL
1 mM	0.419 mg	2.097 mg	4.194 mg
5 mM	2.097 mg	10.485 mg	20.97 mg
10 mM	4.194 mg	20.97 mg	41.94 mg

Mechanism of Action and Signaling Pathway

GNE-8505 functions as an inhibitor of Dual Leucine Zipper Kinase (DLK).^{[1][2]} DLK is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family and is a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway.^{[3][10]} In response to neuronal injury or stress, DLK is activated, leading to the sequential phosphorylation and activation of MKK4/7 and subsequently JNK.^[10] Activated JNK then phosphorylates the transcription factor c-Jun, which plays a role in both neuronal apoptosis and regeneration.^[3] ^[10] By inhibiting DLK, **GNE-8505** blocks this signaling cascade, leading to a reduction in phosphorylated c-Jun levels.^{[3][5]}

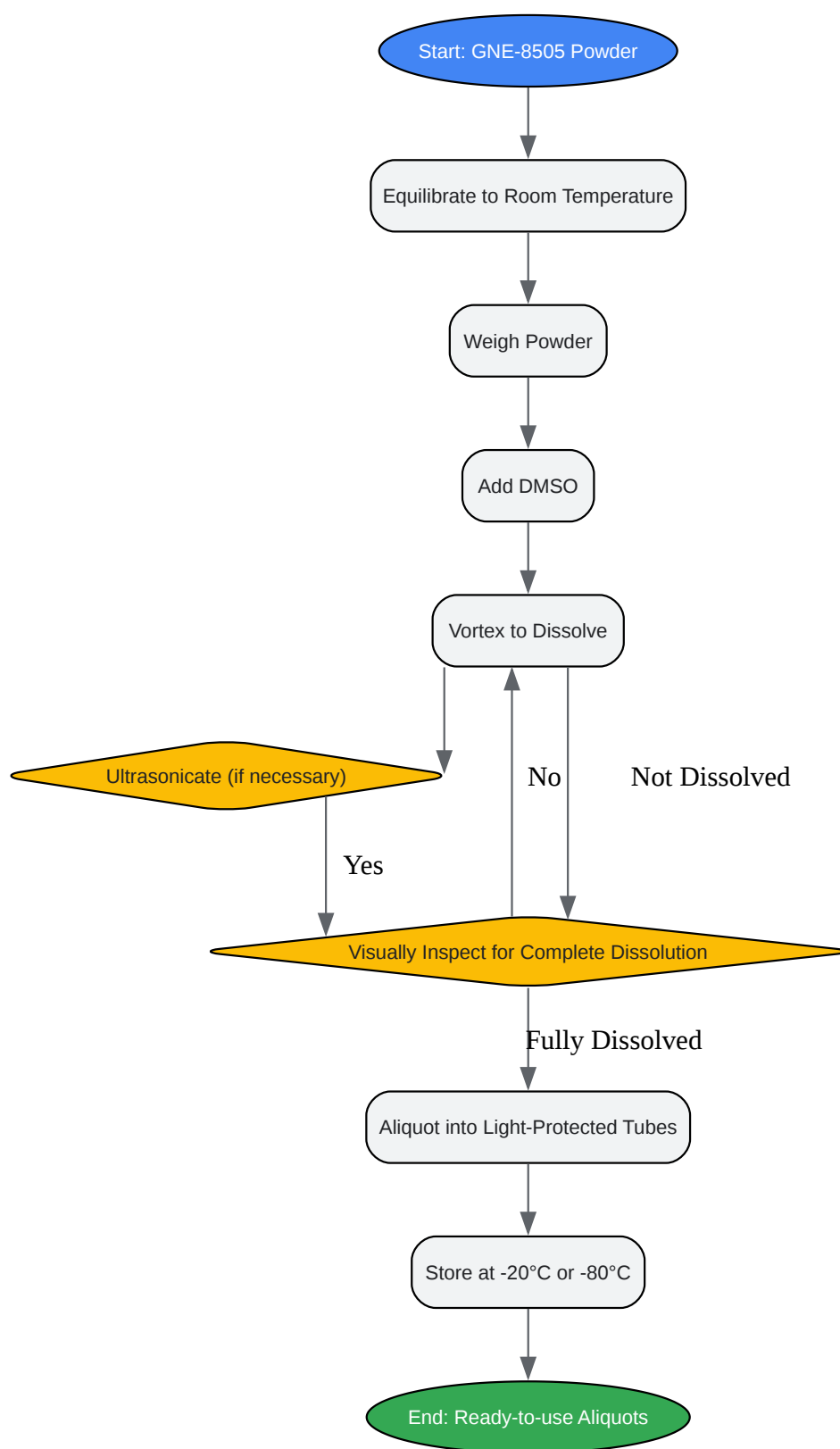


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GNE-8505 inhibits the DLK-JNK signaling pathway.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the workflow for preparing a **GNE-8505** stock solution from powder.



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